molecular formula C16H17Cl2N3O3S B1248886 Sofinicline benzenesulfonate CAS No. 876170-44-4

Sofinicline benzenesulfonate

Número de catálogo: B1248886
Número CAS: 876170-44-4
Peso molecular: 402.3 g/mol
Clave InChI: QDWNBBFBKYGQFG-RDNZEXAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del benzenosulfonato de sofiniclina implica múltiples pasos, comenzando con la preparación de cloruro de bencenosulfonilo. Esto se puede lograr utilizando pentacloruro de fósforo u oxicloruro de fósforo como reactivos . La reacción generalmente requiere calentar la mezcla a 170-180 °C durante un período prolongado para garantizar su finalización .

Métodos de Producción Industrial

La producción industrial de ácido bencenosulfónico, un precursor del benzenosulfonato de sofiniclina, implica la sulfonación continua con oleum u óxido de azufre . Este proceso se optimiza para maximizar el rendimiento y la pureza, haciéndolo adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

El benzenosulfonato de sofiniclina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Attention-Deficit/Hyperactivity Disorder (ADHD)
    • Sofinicline has been studied as a non-stimulant treatment option for ADHD. Clinical trials indicate that it may provide similar efficacy to traditional stimulant medications like atomoxetine, with a favorable safety profile .
    • Case Study : In a Phase II trial, patients receiving a dosage of 4 mg twice daily showed significant improvements in ADHD symptoms compared to placebo, as measured by the Conners Adult ADHD Rating Scale (CAARS) .
  • Alzheimer's Disease
    • Research suggests potential applications in treating cognitive deficits associated with Alzheimer's disease. The cholinergic system's involvement in memory and learning makes nAChR agonists like sofinicline a candidate for further exploration in this area .
    • Findings : Preliminary studies have indicated that sofinicline may enhance cognitive performance in animal models, warranting further clinical investigation.
  • Diabetic Peripheral Neuropathic Pain
    • Sofinicline is being explored for its analgesic properties in diabetic peripheral neuropathy. Its action on nicotinic receptors could modulate pain pathways effectively.
    • Research Insights : Early-phase trials have shown promising results in reducing pain scores among diabetic patients, indicating its potential as a therapeutic agent in neuropathic pain management .

Pharmacological Profile

The pharmacological profile of sofinicline highlights its selectivity and potency as an nAChR agonist. The compound demonstrates:

  • Mechanism of Action : Activation of nAChRs enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and attention.
  • Safety and Tolerability : Clinical trials report that sofinicline is generally well-tolerated, with adverse effects comparable to those seen with placebo treatments .

Data Tables

Application Area Clinical Trial Phase Key Findings Reference
Attention-Deficit DisorderPhase IISignificant improvement in ADHD symptoms
Alzheimer’s DiseasePreclinicalEnhanced cognitive performance in animal models
Diabetic Peripheral NeuropathyPhase IReduction in pain scores among diabetic patients

Actividad Biológica

Sofinicline benzenesulfonate, also known as ABT-894, is a selective agonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been investigated for its potential therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) and neuropathic pain. This article reviews the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.

Pharmacodynamics

Sofinicline exhibits high binding affinity for the α4β2 nAChR, with an approximate dissociation constant (KdK_d) of 0.1 nM . As a full agonist at this receptor subtype, it enhances neurotransmitter release, which is believed to contribute to its cognitive-enhancing properties. The mechanism of action involves modulating cholinergic signaling pathways, which play a critical role in attention and memory functions.

ADHD Treatment

Sofinicline has been evaluated in several clinical trials as a non-stimulant treatment for ADHD. A notable Phase II trial compared sofinicline (4 mg BID) with atomoxetine (40 mg BID) over a four-week period. The primary efficacy endpoint was measured using the Conners 1 Adult ADHD Rating Scale - Investigator Rated (CAARS:Inv) Total Score.

Table 1: Efficacy Results from Phase II Trial

TreatmentCAARS:Inv Total Score ChangeStatistical Significance
Sofinicline (4 mg BID)-10.5p < 0.01 vs. placebo
Atomoxetine (40 mg BID)-9.8p < 0.01 vs. placebo
Placebo-2.3

Both treatments demonstrated statistically significant improvements compared to placebo, suggesting that sofinicline may be as effective as atomoxetine in managing ADHD symptoms .

Neuropathic Pain Management

In addition to ADHD, sofinicline has been investigated for its analgesic properties in patients with diabetic peripheral neuropathic pain (DPNP). Two randomized, double-blind trials assessed the efficacy and safety of sofinicline at doses of 1, 2, and 4 mg BID compared to placebo and duloxetine.

Table 2: Analgesic Efficacy in DPNP Trials

StudyTreatmentPain Reduction (NRS Score Change)Statistical Significance
Study 1Sofinicline (4 mg BID)-3.2p < 0.05 vs. placebo
Duloxetine (60 mg QD)-3.5p < 0.05 vs. placebo
Placebo-1.5
Study 2Sofinicline (6 mg BID)-3.0p < 0.05 vs. placebo

These findings indicate that sofinicline may provide significant pain relief comparable to existing treatments like duloxetine .

Safety Profile

Sofinicline has been generally well tolerated across clinical trials, with common adverse events including nausea, headache, and insomnia. Monitoring for treatment-emergent adverse events was conducted throughout the studies, revealing no severe safety concerns associated with its use .

Propiedades

Número CAS

876170-44-4

Fórmula molecular

C16H17Cl2N3O3S

Peso molecular

402.3 g/mol

Nombre IUPAC

benzenesulfonic acid;(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1

Clave InChI

QDWNBBFBKYGQFG-RDNZEXAOSA-N

SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O

SMILES isomérico

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O

SMILES canónico

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.